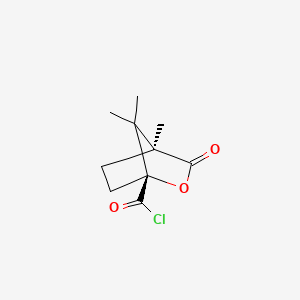
(+)-CAMPHANIC ACID CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Camphanic acid chloride can be synthesized from camphanic acid through a reaction involving thionyl chloride or phosphorus pentachloride, which substitutes the carboxylic acid group with a chloride atom. This transformation is crucial for its applications in organic synthesis, where it serves as a versatile intermediate for further chemical modifications.
Molecular Structure Analysis
The molecular structure of camphanic acid chloride includes a bicyclic framework derived from camphor, with the addition of chiral centers that are essential for its activity as a chiral derivatization agent. Vibrational absorption and circular dichroism (VCD) studies, supported by density functional theory (DFT) calculations, have provided insights into the conformations and configurations of camphanic acid derivatives in different solvents and concentrations, emphasizing the role of intramolecular and intermolecular hydrogen bonding in stabilizing these structures (Buffeteau et al., 2007).
Wissenschaftliche Forschungsanwendungen
Chiral Derivatization Reagent : It is used as a chiral derivatization reagent for the determination of stereoisomers. This application is crucial in separating racemic drugs and stereoisomeric metabolites in biological matrices, enhancing stereoisomeric separation on both traditional and chiral stationary phases (Licea-Perez et al., 2015).
Vibrational Absorption and Circular Dichroism Studies : Studies involving vibrational absorption and circular dichroism (VCD) of (-)-camphanic acid, providing insights into the compound's conformation and configuration in solutions (Buffeteau et al., 2007).
Intermediate in Organic Synthesis : It serves as an intermediate in various organic synthesis processes, such as the synthesis of (−)-(1S,4R)-camphanoyl chloride (Gerlach et al., 2003).
Separation of Optical Isomers of Drugs : Applied in the isocratic high-performance liquid chromatography (HPLC) method for the separation of optical isomers of racemic drugs, demonstrating its utility in pharmaceutical analysis (Ward & Manes, 1989).
Chiral Separations of Drug Substances : Used in the chiral separations of β-blocking drug substances, indicating its significant role in drug development and analysis (Olsen et al., 1993).
Mass Spectrometric Identification and Quantitation : It is utilized as a chiral probe for mass spectrometric identification and quantitation of drug enantiomers, demonstrating its application in analytical chemistry and pharmacology (Zhang et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWODJTHKJQDZ-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |
CAS RN |
104530-16-7 |
Source


|
| Record name | (1R)-(+)-Camphanic chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)









![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)


